molecular formula C11H20NNaO4S B6237360 sodium {1-[(tert-butoxy)carbonyl]piperidin-4-yl}methanesulfinate CAS No. 2137756-74-0

sodium {1-[(tert-butoxy)carbonyl]piperidin-4-yl}methanesulfinate

Cat. No.: B6237360
CAS No.: 2137756-74-0
M. Wt: 285.34 g/mol
InChI Key: DYGFGWBEPZRSQY-UHFFFAOYSA-M
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Description

Sodium {1-[(tert-butoxy)carbonyl]piperidin-4-yl}methanesulfinate: is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a methanesulfinate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium {1-[(tert-butoxy)carbonyl]piperidin-4-yl}methanesulfinate typically involves the reaction of 1-[(tert-butoxy)carbonyl]piperidin-4-ylmethanesulfinic acid with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The tert-butoxycarbonyl group serves as a protecting group for the piperidine nitrogen, allowing for selective reactions at other positions on the molecule.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Sodium {1-[(tert-butoxy)carbonyl]piperidin-4-yl}methanesulfinate can undergo various chemical reactions, including:

    Oxidation: The methanesulfinate group can be oxidized to form sulfonate derivatives.

    Reduction: Reduction reactions can target the sulfinyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

    Oxidation: Sulfonate derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, sodium {1-[(tert-butoxy)carbonyl]piperidin-4-yl}methanesulfinate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for selective modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features can be exploited to design molecules that interact with specific biological targets, potentially leading to new therapeutic agents.

Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and intermediates. Its reactivity and functional groups make it suitable for various industrial applications, including the synthesis of agrochemicals and materials.

Mechanism of Action

The mechanism by which sodium {1-[(tert-butoxy)carbonyl]piperidin-4-yl}methanesulfinate exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the sulfinyl group is converted to a sulfonate, which can alter the compound’s reactivity and interactions with other molecules. The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted reactions at the piperidine nitrogen and allowing for selective modifications at other positions.

Comparison with Similar Compounds

  • Sodium 1-[(tert-butoxy)carbonyl]-4-(piperidin-1-yl)piperidine-4-carboxylate
  • Sodium 1-[(tert-butoxy)carbonyl]piperidine-4-sulfinate

Uniqueness: Sodium {1-[(tert-butoxy)carbonyl]piperidin-4-yl}methanesulfinate is unique due to the presence of both a tert-butoxycarbonyl group and a methanesulfinate group. This combination of functional groups provides distinct reactivity and potential applications compared to similar compounds. The methanesulfinate group, in particular, offers unique opportunities for oxidation and substitution reactions, making this compound valuable in various synthetic and industrial contexts.

Properties

CAS No.

2137756-74-0

Molecular Formula

C11H20NNaO4S

Molecular Weight

285.34 g/mol

IUPAC Name

sodium;[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methanesulfinate

InChI

InChI=1S/C11H21NO4S.Na/c1-11(2,3)16-10(13)12-6-4-9(5-7-12)8-17(14)15;/h9H,4-8H2,1-3H3,(H,14,15);/q;+1/p-1

InChI Key

DYGFGWBEPZRSQY-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CS(=O)[O-].[Na+]

Purity

95

Origin of Product

United States

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